4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline
Overview
Description
Piperazine derivatives, such as 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline, are often used in the synthesis of pharmaceuticals and other organic compounds . They typically contain a six-membered ring with two nitrogen atoms at opposite positions in the ring.
Synthesis Analysis
The synthesis of piperazine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis
While specific structural data for 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline is not available, similar compounds often have complex structures that can be analyzed using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For example, they can participate in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline would depend on its specific structure. For example, similar compounds like 4-(4-Benzyl-1-piperazinyl)benzaldehyde have a molecular weight of 280.36 g/mol .Scientific Research Applications
Electrochemical Fluorination
- Application : Research on electrochemical fluorination (ECF) of 1-ethylpiperazine and various methyl esters has led to the development of perfluoro(4-fluoro-1-ethylpiperazine) and related compounds. These compounds exhibit varying yields and physical properties depending on their structural modifications, specifically in the piperazine ring and alkyl substituents. This study highlights the potential of using electrochemical methods to produce fluorinated derivatives of 4-ethylpiperazin-1-yl compounds for various applications, including in material science and chemical synthesis (Abe, Baba, & Soloshonok, 2001).
Synthesis of Hybrid Molecules
- Application : Synthesizing hybrid molecules that incorporate 4-amino-2-fluorophenylpiperazin-1-carboxylates has led to compounds with significant antimicrobial, antilipase, and antiurease activities. This synthesis process, involving multiple steps from ethyl piperazine-1-carboxylate, demonstrates the potential for developing new antimicrobial agents with varying biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activity
- Application : The creation of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives has shown promising results in antimicrobial activity studies, especially against Mycobacterium smegmatis. This research contributes to the ongoing efforts in finding new antimicrobial agents capable of tackling various microbial strains (Yolal et al., 2012).
Synthesis of 1H-Benzimidazoles
- Application : The synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles demonstrates a method for creating compounds with potential applications in pharmacology and materials science. This process, utilizing microwave heating for efficiency, underlines the versatility of 4-(4-ethylpiperazin-1-yl) compounds in synthesizing structurally diverse molecules (Menteşe et al., 2015).
Molecular Docking Studies
- Application : In-depth molecular docking studies involving 1-(4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalene-2-ol have been conducted to assess its potential in targeting proteins related to diseases like Alzheimer's, Parkinson's, and schizophrenia. This research exemplifies the utilization of 4-ethylpiperazin-1-yl compounds in drug design and discovery, especially in the context of neurological disorders (Vennila et al., 2021).
Safety And Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to work safely with the chemical product. It’s important to handle these compounds with care, avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDCHVGDGNGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444390 | |
Record name | 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline | |
CAS RN |
873537-27-0 | |
Record name | 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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